1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester

Descripción general

Descripción

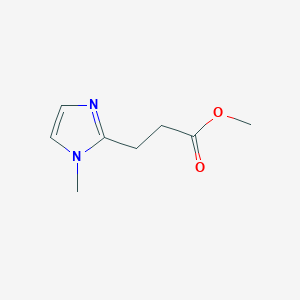

1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester is a chemical compound belonging to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features a methyl group at the first position of the imidazole ring and a methyl ester group attached to the propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylimidazole with propanoic acid in the presence of a methylating agent, such as methyl iodide, under reflux conditions. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the propanoic acid, facilitating the formation of the ester.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. Continuous flow reactors and optimized reaction parameters, such as temperature and pressure, are employed to enhance the yield and purity of the final product. Additionally, purification techniques like recrystallization or column chromatography may be used to obtain the desired compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound, often under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, typically in anhydrous ether or THF (tetrahydrofuran).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides, often in the presence of a base.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of imidazole-2-carboxylic acid derivatives.

Reduction: Reduction reactions can produce imidazole-2-propanoic acid, 1-methyl-.

Substitution: Substitution reactions can result in the formation of various substituted imidazole derivatives.

Aplicaciones Científicas De Investigación

Synthesis of Imidazole Derivatives

Methyl 1H-imidazole-2-propanoate serves as a crucial intermediate in the synthesis of various imidazole derivatives. These derivatives are significant in medicinal chemistry due to their biological activities, including anti-inflammatory and antimicrobial properties. Researchers have developed methods to synthesize N-substituted imidazoles using this compound, which can be further modified to enhance efficacy against specific targets.

Pharmaceutical Development

The compound has been investigated for its potential use in pharmaceuticals. For instance, it is related to the synthesis of oxaprozin, a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory effects comparable to those of aspirin. The structural similarities allow for the exploration of similar pharmacological profiles in new drug candidates derived from 1H-imidazole-2-propanoic acid derivatives .

Structure-Activity Relationship Studies

Studies have focused on understanding the structure-activity relationships (SAR) of imidazole derivatives synthesized from methyl 1H-imidazole-2-propanoate. These investigations help identify how modifications to the imidazole structure affect biological activity, leading to the development of more potent compounds .

Case Study 1: Anti-inflammatory Activity

In a study published by Whitehouse et al., methyl 1H-imidazole-2-propanoate was used as a precursor for synthesizing compounds tested for anti-inflammatory activity. The results indicated that certain derivatives exhibited significant inhibition of inflammatory responses in vitro and in vivo models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Antimicrobial Properties

Another research effort explored the antimicrobial properties of imidazole derivatives synthesized from methyl 1H-imidazole-2-propanoate. The derivatives demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria, indicating their potential as candidates for developing new antibiotics .

Data Tables

Mecanismo De Acción

The mechanism by which 1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester exerts its effects involves its interaction with molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby influencing biological processes. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or modulation of receptor activity.

Comparación Con Compuestos Similares

1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester is compared with other similar compounds, such as imidazole-2-carboxylic acid, 1-methyl-, methyl ester and imidazole-2-propanoic acid, 1-ethyl-, methyl ester. These compounds share structural similarities but differ in the substituents on the imidazole ring and the ester group. The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and biological activity.

Actividad Biológica

1H-Imidazole-2-propanoic acid, 1-methyl-, methyl ester, also known as methyl 1-methyl-1H-imidazole-2-propanoate, is a compound of significant interest in pharmaceutical and biochemical research. Its structure features an imidazole ring, which is known for its biological activities, particularly in the modulation of enzyme functions and receptor interactions. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : 1-Methyl-1H-imidazole-2-propanoic acid methyl ester

- Molecular Formula : C7H10N2O2

- CAS Number : 869846-77-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies. The compound exhibits properties that make it a candidate for further development in therapeutic applications.

The primary mechanism through which this compound exerts its biological effects involves interaction with specific enzymes and receptors. It has been shown to influence metabolic pathways by acting as an inhibitor or modulator of various proteins involved in cellular signaling.

1. Enzyme Inhibition

Research indicates that the compound can inhibit enzymes such as insulin-degrading enzyme (IDE), which plays a crucial role in the metabolism of insulin and amyloid-beta peptides. Inhibitors of IDE have potential therapeutic implications for diabetes and Alzheimer's disease management .

2. Antiviral Activity

Studies have shown that related imidazole derivatives exhibit antiviral properties, particularly against herpes simplex virus (HSV). The introduction of methyl esters has been associated with increased antiviral activity compared to their corresponding acids .

3. Antitumor Potential

Imidazole derivatives have also been investigated for their antitumor activity. For instance, compounds with similar structures demonstrated significant cytotoxic effects on cancer cell lines, suggesting that modifications to the imidazole structure can enhance therapeutic efficacy .

Case Study 1: IDE Inhibition

A study focused on the structure-activity relationship (SAR) of imidazole derivatives revealed that methyl esters are crucial for maintaining activity against IDE. The compound's methyl ester form was optimized for solubility and stability in plasma, showing promise as a chemical probe for IDE inhibition .

| Compound | IC50 (μM) | Plasma Stability (t1/2, h) |

|---|---|---|

| Methyl Ester | 2.9 | 6.4 |

| Carboxylic Acid | - | - |

| Isopropyl Ester | 0.3 | 0.2 |

| Tert-butyl Ester | 0.8 | >24 |

This table summarizes the potency and stability of various esters derived from the parent compound, indicating that larger esters tend to enhance both activity and stability.

Case Study 2: Antiviral Screening

In another study evaluating antiviral properties, compounds similar to 1H-Imidazole-2-propanoic acid were screened against HSV-1. Results indicated that modifications leading to the formation of esters significantly increased antiviral efficacy compared to their acid counterparts .

Propiedades

IUPAC Name |

methyl 3-(1-methylimidazol-2-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-10-6-5-9-7(10)3-4-8(11)12-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTLZPPPLWNJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.